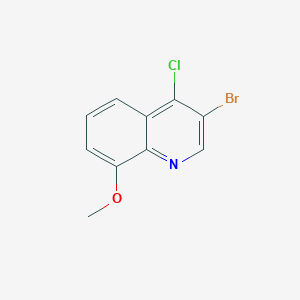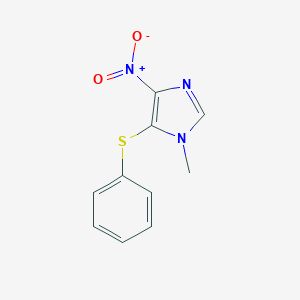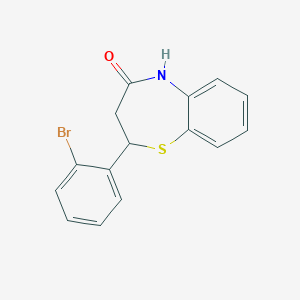
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is a chemical compound that belongs to the class of benzothiazepines. It has been widely studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has been studied for its potential applications in various fields of medicinal chemistry. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use as a calcium channel blocker and as a modulator of the immune system. Furthermore, it has been studied for its potential applications in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is not fully understood. However, it is believed to act as a calcium channel blocker, which inhibits the influx of calcium ions into cells. This, in turn, leads to the inhibition of various cellular processes such as neurotransmitter release and muscle contraction. It has also been suggested that it may modulate the immune system by inhibiting the production of cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce pain by inhibiting the release of substance P. Furthermore, it has been found to have anticonvulsant activity by inhibiting the influx of calcium ions into neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It also exhibits a broad range of activities, making it suitable for investigating various biological processes. However, it has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro-. One direction is to investigate its potential use as a modulator of the immune system in the treatment of autoimmune diseases. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it could be investigated for its potential use in cancer therapy due to its ability to inhibit the influx of calcium ions into cancer cells. Additionally, further studies could be conducted to optimize its synthesis method and increase its solubility in water.
Conclusion:
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is a chemical compound with potential applications in medicinal chemistry. Its synthesis method has been optimized and improved by various researchers, and it exhibits a broad range of activities such as anticonvulsant, anti-inflammatory, and analgesic activities. Its mechanism of action involves the inhibition of calcium ion influx into cells, and it has been investigated for its potential use in treating various diseases. Despite its advantages, it has some limitations, and further studies are needed to explore its potential applications and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- involves the reaction of 2-bromoaniline with 2-mercaptoacetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with phosgene to yield the final product. This method has been optimized and improved by various researchers to increase the yield and purity of the compound.
Propiedades
Número CAS |
89813-60-5 |
|---|---|
Nombre del producto |
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- |
Fórmula molecular |
C15H12BrNOS |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C15H12BrNOS/c16-11-6-2-1-5-10(11)14-9-15(18)17-12-7-3-4-8-13(12)19-14/h1-8,14H,9H2,(H,17,18) |
Clave InChI |
BQMQTZXFGICBGL-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3Br |
SMILES canónico |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



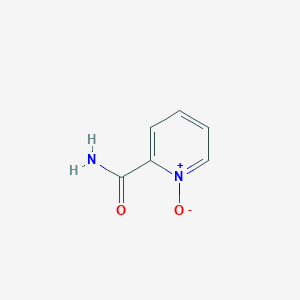
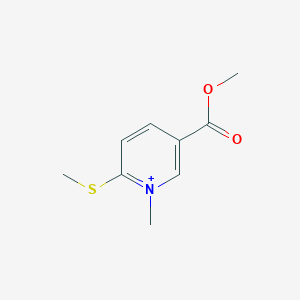
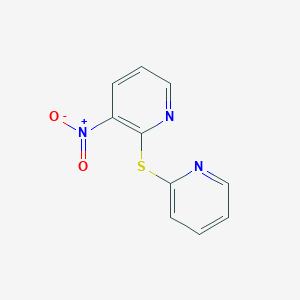

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
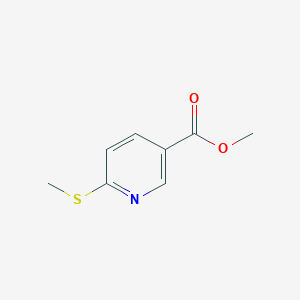
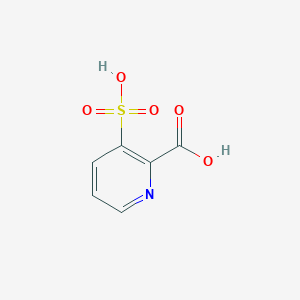



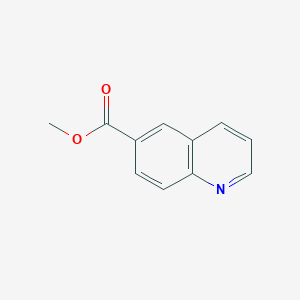
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)
